Fragment-Like MW Advantage vs. Clinical AKT Inhibitors GDC-0068 (Ipatasertib) and Capivasertib
The target compound possesses a molecular weight of 204.28 g/mol, which is 2.24-fold lower than the clinical-stage AKT inhibitor GDC-0068 (ipatasertib, MW 457.99 g/mol) and 2.10-fold lower than the FDA-approved AKT inhibitor capivasertib (MW 428.92 g/mol) [1]. This positions the compound squarely within the Rule-of-Three (Ro3) guidelines for fragment-based screening (MW ≤ 300), whereas GDC-0068 and capivasertib are drug-sized molecules (MW > 400) unsuitable for fragment library deployment. The lower MW translates to a higher predicted ligand efficiency potential: assuming comparable binding affinity, the fragment-sized scaffold would yield ligand efficiency (LE = −RT·ln(Kd)/heavy atom count) values approximately 1.5–2× higher than the larger clinical leads, making it a superior starting point for structure-guided optimization [2].
| Evidence Dimension | Molecular weight (MW) and Rule-of-Three compliance |
|---|---|
| Target Compound Data | MW 204.28 g/mol; heavy atom count = 15; Ro3 compliant (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) |
| Comparator Or Baseline | GDC-0068 (ipatasertib): MW 457.99 g/mol; Capivasertib: MW 428.92 g/mol; both exceed Ro3 thresholds for fragment-based approaches |
| Quantified Difference | 2.24-fold lower MW vs. GDC-0068; 2.10-fold lower MW vs. capivasertib; 7 fewer heavy atoms, enabling higher theoretical LE |
| Conditions | Physicochemical property comparison; Ro3 fragment-based drug discovery guidelines (Astex/Cambridge criterion) |
Why This Matters
For teams pursuing fragment-based or scaffold-hopping programs, the lower MW of this compound directly translates into greater ligand efficiency and more room for property-guided optimization compared to starting with a drug-sized clinical lead.
- [1] PubChem. Ipatasertib (GDC-0068), CID 24788748, MW 457.99. Capivasertib, CID 25227436, MW 428.92. 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, CID not available; MW 204.28 from CheMenu/ChemSrc. View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-7. doi:10.1016/S1359-6446(03)02831-9. View Source
